molecular formula C11H10N2O3S B4715035 ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate CAS No. 67568-53-0

ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate

Cat. No.: B4715035
CAS No.: 67568-53-0
M. Wt: 250.28 g/mol
InChI Key: JQWLWTCFGLPVHG-UHFFFAOYSA-N
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Description

Ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.04121336 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

Ethyl (2-Benzothiazolyl)Oxamate, also known as ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate or ethyl 2-(1,3-benzothiazol-2-ylamino)-2-oxoacetate, primarily targets lactate dehydrogenase A (LDHA) . LDHA is an enzyme that catalyzes the conversion of pyruvate into lactate, a process that is crucial in the metabolism of cancer cells .

Mode of Action

Ethyl (2-Benzothiazolyl)Oxamate acts as a direct inhibitor of LDHA . By inhibiting LDHA, it disrupts the conversion of pyruvate into lactate, thereby affecting the glycolysis pathway . This disruption can lead to a decrease in lactate production, which is often elevated in tumor cells .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl (2-Benzothiazolyl)Oxamate is glycolysis . By inhibiting LDHA, it disrupts the final step of glycolysis where pyruvate is converted into lactate . This disruption can lead to a decrease in lactate production, which is often elevated in tumor cells .

Pharmacokinetics

It is known that the compound has a high safe dose and can inhibit tumor growth . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of LDHA by Ethyl (2-Benzothiazolyl)Oxamate leads to a decrease in lactate production . This can result in a reduction in tumor growth, as lactate is a key metabolite that supports the growth and survival of cancer cells . In addition, it has been found to enhance the efficacy of other treatments, such as pembrolizumab, in non-small cell lung cancer (NSCLC) models .

Biochemical Analysis

Biochemical Properties

Ethyl (2-Benzothiazolyl)Oxamate is structurally similar to oxamate, a known inhibitor of the enzyme lactate dehydrogenase . This suggests that Ethyl (2-Benzothiazolyl)Oxamate may interact with similar enzymes and proteins within biochemical reactions .

Cellular Effects

Studies have shown that oxamate, a compound similar to Ethyl (2-Benzothiazolyl)Oxamate, can significantly delay tumor growth in non-small cell lung cancer (NSCLC) cells . It is possible that Ethyl (2-Benzothiazolyl)Oxamate may have similar effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of Ethyl (2-Benzothiazolyl)Oxamate may involve inhibiting the enzyme lactate dehydrogenase, thereby disrupting the conversion process of pyruvate to lactate . This could potentially lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

While specific studies on Ethyl (2-Benzothiazolyl)Oxamate are limited, research on similar compounds like oxamate have shown that they can significantly delay tumor growth over time in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of similar compounds like oxamate have been observed to vary with different dosages . High doses of oxamate have been found to inhibit tumor growth effectively in NSCLC humanized mouse models .

Metabolic Pathways

Ethyl (2-Benzothiazolyl)Oxamate may be involved in metabolic pathways related to lactate production and the citric acid cycle, given its structural similarity to oxamate .

Transport and Distribution

Oxamate, a similar compound, is known to be transported into mitochondria .

Subcellular Localization

Given its similarity to oxamate, it may be localized in the mitochondria where it could potentially exert its effects .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-2-16-10(15)9(14)13-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWLWTCFGLPVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365662
Record name STK848494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67568-53-0
Record name STK848494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-aminobenzothiazole (5.0 g., 0.033 mol) and diethyl oxalate (50 ml.) is heated at reflux for 2.5 hours. A white solid precipitates from the cooled reaction mixture. The solid is recrystallized from ethanol (with a hot filtration) to give the desired product (3.72 g., m.p. 185°-186°, 44%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate
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ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate
Reactant of Route 3
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ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate
Reactant of Route 4
ethyl (1,3-benzothiazol-2-ylamino)(oxo)acetate

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